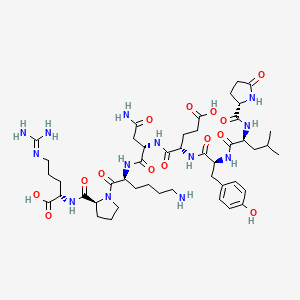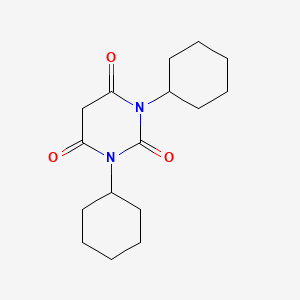
6-Fluoropyrimidine-2,4-diamine
Übersicht
Beschreibung
6-Fluoropyrimidine-2,4-diamine is an organic compound with the molecular formula C4H5FN4 . It has a molecular weight of 128.11 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 6-Fluoropyrimidine-2,4-diamine is 1S/C4H5FN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) .Wissenschaftliche Forschungsanwendungen
Pharmacogenetics and Fluoropyrimidine Therapy
Fluoropyrimidines, including 6-fluoropyrimidine-2,4-diamine derivatives, are widely used in cancer treatment. Studies have shown that genotyping certain polymorphisms in the fluoropyrimidine metabolizing enzyme, dihydropyrimidine dehydrogenase (DPD), can significantly reduce the risk of severe toxicity in patients receiving fluoropyrimidine-based chemotherapy. This pharmacogenetic approach leads to individualized therapy and improved patient safety (Deenen et al., 2016; Henricks et al., 2018).
Protonation Constants and Biological Activity
Research on fluorinated polyamines, including 6-fluoropyrimidine-2,4-diamine derivatives, has revealed insights into their protonation constants and sequence. This information is crucial for understanding their biological activity, particularly in relation to their pharmacological effects (Frassineti et al., 2003).
Fluoropyrimidine Metabolism and Drug Interactions
The metabolism of fluoropyrimidines involves complex interactions with other drugs and biological systems. Studies have investigated the pharmacokinetics of these compounds, highlighting the importance of understanding their metabolic pathways for effective clinical use (Myers et al., 1976).
Fluoropyrimidine-induced Toxicities
Research has focused on understanding and mitigating the toxicities associated with fluoropyrimidine treatment. These toxicities can range from cardiotoxic effects to severe gastrointestinal and haematological reactions, underscoring the need for careful monitoring and management of patients undergoing fluoropyrimidine therapy (Depetris et al., 2018; Sara et al., 2018).
Fluoropyrimidine in Combination Therapies
Fluoropyrimidines are often used in combination with other agents for enhanced therapeutic efficacy. Studies have explored various combinations and dosing regimens to optimize their effectiveness in treating different types of cancer (Kawahara et al., 2001; Sakuramoto et al., 2007).
Novel Synthetic Approaches
New synthetic approaches have been developed for creating fluoropyrimidine derivatives, enhancing the versatility and applicability of these compounds in medicinal chemistry (Liu et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-fluoropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVQRQCKNKKBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326320 | |
| Record name | 6-fluoropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropyrimidine-2,4-diamine | |
CAS RN |
696-83-3 | |
| Record name | 696-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-fluoropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584053.png)









